5-Bromo-2-fluoro-3-(trifluoromethyl)phenylacetic acid

Beschreibung

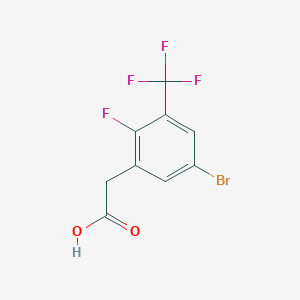

5-Bromo-2-fluoro-3-(trifluoromethyl)phenylacetic acid is a halogenated phenylacetic acid derivative characterized by a bromine atom at position 5, fluorine at position 2, and a trifluoromethyl (-CF₃) group at position 3 on the phenyl ring, with an acetic acid side chain.

Eigenschaften

Molekularformel |

C9H5BrF4O2 |

|---|---|

Molekulargewicht |

301.03 g/mol |

IUPAC-Name |

2-[5-bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetic acid |

InChI |

InChI=1S/C9H5BrF4O2/c10-5-1-4(2-7(15)16)8(11)6(3-5)9(12,13)14/h1,3H,2H2,(H,15,16) |

InChI-Schlüssel |

FMDZDKLEPNCZBC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C(=C1CC(=O)O)F)C(F)(F)F)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Brom-2-Fluor-3-(Trifluormethyl)phenylessigsäure umfasst typischerweise mehrstufige organische Reaktionen. Eine gängige Methode beginnt mit der Bromierung von 2-Fluor-3-(Trifluormethyl)benzol, um das Bromatom an der 5-Position einzuführen. Darauf folgt eine Friedel-Crafts-Acylierungsreaktion, um die Essigsäureeinheit zu binden. Die Reaktionsbedingungen umfassen oft die Verwendung von starken Säuren wie Aluminiumchlorid (AlCl₃) als Katalysator und Lösungsmitteln wie Dichlormethan (CH₂Cl₂).

Industrielle Produktionsmethoden

Im industriellen Maßstab kann die Produktion dieser Verbindung kontinuierliche Verfahren umfassen, um höhere Ausbeuten und Reinheit zu gewährleisten. Der Einsatz automatisierter Reaktoren und die präzise Kontrolle von Reaktionsparametern wie Temperatur, Druck und Reagenzkonzentration sind für eine effiziente Produktion von entscheidender Bedeutung.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃), was zur Bildung von Carbonsäuren oder Ketonen führt.

Reduktion: Reduktionsreaktionen können mit Mitteln wie Lithiumaluminiumhydrid (LiAlH₄) durchgeführt werden, um die Carbonsäuregruppe in einen Alkohol umzuwandeln.

Substitution: Nucleophile Substitutionsreaktionen sind üblich, wobei das Bromatom durch andere Nucleophile wie Amine oder Thiole ersetzt werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: KMnO₄ in saurem oder basischem Medium.

Reduktion: LiAlH₄ in trockenem Ether.

Substitution: Natriumazid (NaN₃) in Dimethylformamid (DMF).

Hauptprodukte

Oxidation: Bildung von 5-Brom-2-Fluor-3-(Trifluormethyl)benzoesäure.

Reduktion: Bildung von 5-Brom-2-Fluor-3-(Trifluormethyl)benzylalkohol.

Substitution: Bildung von 5-Amino-2-Fluor-3-(Trifluormethyl)phenylessigsäure.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of 5-Bromo-2-fluoro-3-(trifluoromethyl)phenylacetic acid typically involves the introduction of bromine and fluorine substituents onto a phenylacetic acid backbone. The presence of trifluoromethyl groups enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for drug development.

Key Synthetic Routes

- Electrophilic Aromatic Substitution : This method allows for the selective introduction of bromine and fluorine atoms onto the aromatic ring.

- Fluorination Strategies : Various fluorination reagents can be employed to achieve the desired trifluoromethyl substitution, significantly impacting the compound's biological properties.

This compound exhibits notable biological activities, particularly as an antimicrobial agent. Its structural characteristics contribute to its efficacy against various pathogens.

Antimicrobial Properties

Research has demonstrated that compounds with similar structural motifs exhibit significant antimicrobial activity against bacteria such as Escherichia coli and Bacillus cereus, as well as fungi like Candida albicans and Aspergillus niger . The Minimum Inhibitory Concentration (MIC) values indicate that this compound may possess comparable or superior activity to existing antimicrobial agents.

Pharmaceutical Applications

The compound is being explored for its potential use in developing new therapeutic agents. Its unique chemical structure allows it to interact with biological targets effectively, making it a candidate for treating various diseases.

Case Studies

- Antimicrobial Agents : Studies have shown that derivatives of phenylacetic acid can be modified to enhance their antibacterial properties, suggesting that this compound could serve as a lead compound in this area .

- Anti-inflammatory Drugs : Similar compounds have been utilized in synthesizing anti-inflammatory drugs, indicating potential pathways for developing new medications based on this compound .

Material Science Applications

Beyond pharmaceuticals, this compound can be used in material science due to its unique chemical properties. Fluorinated compounds often exhibit improved thermal stability and chemical resistance, making them suitable for high-performance materials.

Potential Uses

- Polymer Additives : The compound can be incorporated into polymers to enhance their properties, such as flame resistance and durability.

- Coatings : Its fluorinated nature may provide water-repellent characteristics to coatings used in various industrial applications.

Wirkmechanismus

The mechanism by which 5-Bromo-2-fluoro-3-(trifluoromethyl)phenylacetic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electronegative fluorine and trifluoromethyl groups can enhance its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Electronic Comparison of Halogenated Phenylacetic Acids

Key Observations:

- Substituent Position : Bromine at position 5 (target compound) vs. position 2 or 3 in analogs alters steric effects and electronic distribution. For example, 2-Bromo-4-(trifluoromethyl)phenylacetic acid lacks fluorine, reducing its polarity .

- Electron-Withdrawing Groups : The trifluoromethyl group enhances acidity and stability across all analogs. The target compound’s trifluoromethyl at position 3 may increase metabolic resistance compared to position 6 in the 4-Chloro analog .

Key Observations:

- Side-Chain Functionalization : All analogs share an acetic acid side chain, enabling conjugation with amines or alcohols for derivative synthesis.

- Halogen Exchange : Bromine and chlorine substituents influence coupling reactions (e.g., Suzuki-Miyaura), with bromine offering higher reactivity in cross-coupling .

Biologische Aktivität

5-Bromo-2-fluoro-3-(trifluoromethyl)phenylacetic acid is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique trifluoromethyl group, which is known to enhance biological activity by influencing the electronic properties of the molecule. The molecular formula is , and its structure can be represented as follows:

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups can exhibit significant antimicrobial activity. A study highlighted that derivatives of phenylacetic acids with trifluoromethyl substitutions showed enhanced efficacy against various bacterial strains due to their ability to penetrate bacterial membranes more effectively than their non-fluorinated counterparts .

Enzyme Inhibition

This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, fluorinated compounds have been shown to interact with enzymes such as cytochrome P450, which plays a crucial role in drug metabolism . The presence of the trifluoromethyl group can alter the binding affinity and selectivity towards these enzymes, potentially leading to increased therapeutic effects.

The mechanism by which this compound exerts its biological effects is largely attributed to its interaction with target proteins and enzymes. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with lipid bilayers . Additionally, the compound may form hydrogen bonds with active sites on enzymes, altering their functionality.

Case Study 1: Anticancer Activity

In a preclinical study, derivatives of fluorinated phenylacetic acids were tested for anticancer properties. The results showed that these compounds exhibited cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Antiviral Activity

Another study explored the antiviral potential of fluorinated compounds against viral infections. The results indicated that this compound demonstrated significant inhibitory activity against certain viral strains by interfering with viral replication processes .

Comparative Analysis

To provide a clearer understanding of the biological activity of this compound, a comparison with similar compounds is presented in the table below.

Q & A

What synthetic methodologies are recommended for preparing 5-bromo-2-fluoro-3-(trifluoromethyl)phenylacetic acid?

Classification : Basic

Methodological Answer :

The synthesis typically involves multi-step functionalization of a phenylacetic acid backbone. A plausible route includes:

Bromination/Fluorination : Introduce bromo and fluoro substituents via electrophilic aromatic substitution or directed ortho-metalation strategies.

Trifluoromethylation : Utilize Ullmann coupling or radical-mediated methods to install the -CF₃ group at the meta position .

Acetic Acid Sidechain : Employ nucleophilic substitution or hydrolysis of nitriles (e.g., (5-bromo-2-fluorophenyl)acetonitrile derivatives) to form the acetic acid moiety .

Purification : Final purification via column chromatography or recrystallization in non-polar solvents to achieve >97% purity (HPLC) .

Which analytical techniques are optimal for characterizing this compound and confirming its structural integrity?

Classification : Basic

Methodological Answer :

- ¹H/¹⁹F NMR : Confirm substituent positions via coupling patterns and chemical shifts. The trifluoromethyl group (-CF₃) appears as a singlet in ¹⁹F NMR (~-60 ppm), while bromo/fluoro substituents influence aromatic proton splitting .

- HPLC (High-Performance Liquid Chromatography) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>97% by HLC) and monitor byproducts .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-MS in negative ion mode for the deprotonated acid) .

How should solubility and solvent selection be optimized for this compound in reaction protocols?

Classification : Basic

Methodological Answer :

- Polarity Considerations : The trifluoromethyl and bromo groups increase hydrophobicity. Start with dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) for dissolution, followed by dilution in aqueous buffers for biological assays .

- Reaction Solvents : Use dichloromethane (DCM) or acetonitrile for coupling reactions, ensuring compatibility with acid-sensitive catalysts .

What precautions are necessary for handling reactive intermediates during synthesis?

Classification : Advanced

Methodological Answer :

- Temperature Control : Store intermediates like boronic acids (e.g., 2-bromo-5-(trifluoromethyl)phenylboronic acid) at 0–6°C to prevent decomposition .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to avoid hydrolysis of trifluoromethyl or bromo groups .

- Stability Monitoring : Use TLC or in situ IR spectroscopy to detect intermediate degradation during prolonged reactions .

How can this compound be applied in materials science, such as perovskite solar cells?

Classification : Advanced

Methodological Answer :

- Surface Passivation : The carboxylic acid group binds to metal oxide surfaces (e.g., ITO), while the electron-withdrawing -CF₃ group enhances dipole moments, improving hole transport in inverted perovskite solar cells. Optimize layer thickness via spin-coating (e.g., 30–50 nm) and anneal at 100°C for 10 minutes .

- Defect Mitigation : Compare performance with analogs (e.g., 3,5-bis(trifluoromethyl)phenylacetic acid) to assess passivation efficiency via photoluminescence quantum yield (PLQY) measurements .

How can discrepancies in NMR data (e.g., unexpected splitting or shifts) be resolved?

Classification : Advanced

Methodological Answer :

- Isomer Identification : Check for regioisomers (e.g., bromo/fluoro positional swaps) using 2D NMR (COSY, NOESY) .

- Dynamic Effects : Variable-temperature NMR can reveal conformational flexibility caused by -CF₃ or steric hindrance .

- Impurity Analysis : Cross-validate with LC-MS to detect trace byproducts (e.g., dehalogenated derivatives) .

What strategies improve yield in cross-coupling reactions involving this compound?

Classification : Advanced

Methodological Answer :

- Catalyst Screening : Test Pd(PPh₃)₄ or XPhos Pd G3 for Suzuki-Miyaura couplings with boronic acid partners .

- Additives : Use silver oxide (Ag₂O) to stabilize reactive intermediates or cesium carbonate (Cs₂CO₃) to deprotonate the acetic acid group during coupling .

- Microwave Assistance : Reduce reaction time (e.g., 1 hour at 100°C vs. 24 hours conventional) while maintaining >90% yield .

Can computational modeling predict the reactivity or binding affinity of this compound?

Classification : Advanced

Methodological Answer :

- DFT Calculations : Simulate electrostatic potential maps to identify nucleophilic/electrophilic sites influenced by -Br, -F, and -CF₃ groups .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. The -CF₃ group may enhance binding via hydrophobic interactions, as seen in antifungal agent design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.